2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a [1,2,4]triazolo[4,3-a]pyridin-3-one core substituted with a 3-chlorophenylmethyl group at position 2 and a pyrrolidine-1-sulfonyl group at position 4. This structural framework is common in neuropsychiatric drug candidates due to the triazolo ring’s ability to interact with neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYDDHXOVDDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine and an appropriate aldehyde or ketone under reflux conditions.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the triazolopyridine core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the pyrrolidine-1-sulfonyl group. This can be achieved by reacting the intermediate compound with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds highlights key differences in substituents and pharmacological profiles:
Key Observations :
- Core Heterocycle: The target compound’s [4,3-a]pyridinone core differs from Trazodone’s analogous system and the [4,3-b]pyridazin variant in evidence 3. These variations influence planarity and receptor-binding efficiency .
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenylsulfanyl group in evidence 5’s compound, affecting steric hindrance and electronic properties.
- Functional Groups : The pyrrolidine-sulfonyl group in the target compound may enhance solubility compared to Trazodone’s piperazine-propyl chain .
Pharmacological Comparison
- Trazodone Hydrochloride : Inhibits serotonin reuptake, blocks histamine H₁ and α₁-adrenergic receptors, and exhibits antidepressant/sedative effects .
- The pyrrolidine-sulfonyl group may reduce CYP3A4-mediated metabolism compared to Trazodone’s reliance on CYP3A4 .
- 6-(2-Chlorophenyl)sulfanyl Analogue: No direct activity data are available, but sulfanyl groups are associated with antioxidant and enzyme-inhibitory properties .
Pharmacokinetic and Metabolic Considerations
- The target compound’s pyrrolidine-sulfonyl group may redirect metabolism toward GSTs or SOD2, reducing CYP3A4 liability .
- Transporter Interactions : Trazodone interacts with ABCB1 and SLC6A4 transporters, while the target compound’s sulfonyl group may alter ABCB1 affinity .
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16ClN3O2S
- Molecular Weight : 319.8 g/mol
- IUPAC Name : this compound
- Structure : The compound features a triazolo-pyridine core with a pyrrolidine sulfonamide moiety and a chlorobenzyl group attached.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that derivatives similar to this compound possess activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Sulfonamides have been associated with anticancer activity due to their ability to inhibit various enzymes involved in tumor growth. The specific compound has shown promise in preliminary studies targeting cancer cell lines. For instance:
- Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
Neuropharmacological Effects
The pyrrolidine moiety is known for its neuroactive properties. This compound has been tested for its potential neuroprotective effects:
- Case Study : In a picrotoxin-induced seizure model in rodents, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
- Interaction with Receptors : The triazole and pyrrolidine components may interact with various neurotransmitter receptors, influencing neuronal excitability and signaling pathways.
Research Findings and Data Tables
Q & A
Q. Substituent Introduction :
- 3-Chlorophenylmethyl Group : Alkylation using 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Pyrrolidine Sulfonyl Group : Sulfonylation with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons for the chlorophenyl group, sulfonyl group integration) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .
- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during sulfonylation?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and stoichiometry .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (DCM) to balance reactivity and solubility .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .
- Purity Challenges : Remove unreacted sulfonyl chloride via aqueous extraction (NaHCO₃ wash) or column chromatography .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) and compound purity (e.g., confirm absence of regioisomers via HPLC) .
- Metabolite Interference : Perform stability studies (e.g., incubation in PBS or serum) to rule out degradation products .
- Structural Confirmation : Re-analyze active batches using X-ray crystallography to exclude polymorphic variations .
- Data Harmonization : Cross-reference with published SAR studies on analogous triazolopyridinones to identify critical substituents .
Q. What strategies mitigate challenges in regioselective functionalization of the triazolopyridinone core?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer sulfonylation to the 6-position .
- Metal-Mediated Coupling : Use palladium catalysts for selective C–H activation at the 2-position for chlorophenylmethyl attachment .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
Q. How can stability issues in aqueous buffers be addressed for in vitro studies?
- Methodological Answer :
- Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to enhance solubility .
- pH Optimization : Test stability across pH 6–8 (physiological range) and adjust buffer composition (e.g., citrate vs. phosphate) .
- Light/Temperature Control : Store solutions in amber vials at –20°C to prevent photodegradation or thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
